N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide
Brand Name: Vulcanchem
CAS No.: 54385-56-7
VCID: VC18752232
InChI: InChI=1S/C11H13N5O/c1-11(2,3)10(17)14-9-7(5-12)8(6-13)15-16(9)4/h1-4H3,(H,14,17)
SMILES:
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol

N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide

CAS No.: 54385-56-7

Cat. No.: VC18752232

Molecular Formula: C11H13N5O

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

N-(4,5-Dicyano-2-methyl-pyrazol-3-YL)-2,2-dimethyl-propanamide - 54385-56-7

Specification

CAS No. 54385-56-7
Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
IUPAC Name N-(4,5-dicyano-2-methylpyrazol-3-yl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C11H13N5O/c1-11(2,3)10(17)14-9-7(5-12)8(6-13)15-16(9)4/h1-4H3,(H,14,17)
Standard InChI Key FAPHEUCDPOPFKL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)NC1=C(C(=NN1C)C#N)C#N

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name N-(4,5-dicyano-2-methyl-pyrazol-3-yl)-2,2-dimethylpropanamide delineates a pyrazole ring substituted at positions 4 and 5 with cyano groups (-C≡N), a methyl group (-CH₃) at position 2, and a pivalamide moiety (-NHC(O)C(CH₃)₃) at position 3. The molecular formula is hypothesized as C₁₁H₁₃N₅O, with a molecular weight of 231.26 g/mol, based on analogous compounds .

Table 1: Comparative Molecular Data for Related Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamideC₁₁H₁₃N₅O231.25754385-57-8
N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamideC₁₀H₁₁N₅O217.2354385-55-6

The absence of a methyl group at position 1 in the target compound distinguishes it from the closest documented analogue (CAS 54385-57-8) , altering steric and electronic properties.

Crystallographic and Conformational Analysis

While crystallographic data for the 2-methyl isomer remain unreported, studies on similar pivalamide-pyrazole hybrids reveal key structural trends. For instance, in N-(4-methylpyridin-2-yl)-2,2-dimethylpropanamide, the dihedral angle between the pyridine and amide planes is 16.7°, with intramolecular C–H⋯O interactions stabilizing the conformation . By analogy, the target compound’s pyrazole ring likely adopts a planar configuration, with the pivalamide group oriented to minimize steric clash with the 2-methyl substituent.

Synthetic Pathways and Optimization

Reaction Mechanisms and Precursors

The synthesis of pyrazole derivatives typically involves cyclocondensation or nucleophilic substitution. For N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide, a documented route employs:

  • Amination: Reaction of 2-amino-4-methylpyrazole with pivaloyl chloride in dichloromethane (DCM) and triethylamine (TEA) .

  • Cyano Substitution: Subsequent nitration and cyanation at positions 4 and 5 .

Adapting this protocol for the 2-methyl isomer would require substituting 2-amino-5-methylpyrazole as the starting material, though its commercial availability is uncertain.

Table 2: Representative Synthesis Conditions for Pyrazole Amides

StepReagents/ConditionsYieldReference
AcylationPivaloyl chloride, TEA, DCM, 0°C → RT94%
CyanationCuCN, DMF, 120°C, 24h60–70%

Challenges in Isomer-Specific Synthesis

Introducing a methyl group at position 2 complicates regioselectivity during cyclization. Competing reactions may yield 1-methyl or unsubstituted byproducts, necessitating chromatographic purification . Microwave-assisted synthesis and transition-metal catalysis could enhance selectivity, though these methods remain unexplored for this specific derivative.

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

Analogues such as N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide exhibit melting points near 270°C (with decomposition) , suggesting the 2-methyl variant may display similar thermal resilience. The compound is likely sparingly soluble in polar solvents (e.g., water) but soluble in DCM or dimethylformamide (DMF), as observed in related pivalamide derivatives .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the pivaloyl methyl groups (δ 1.2–1.3 ppm) and a broad peak for the amide proton (δ 8.5–9.0 ppm) .

  • IR Spectroscopy: Strong absorptions for C≡N (2240 cm⁻¹) and amide C=O (1660 cm⁻¹) would dominate .

CompoundHazard StatementsPrecautionary Measures
4,5-Dicyano-2-aminoimidazoleH302, H312, H315, H319, H332, H335P261, P280, P305+P351+P338

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator